3-amino-N-neopentylbenzenesulfonamide
Description
Overview of Sulfonamide Compounds as Pivotal Pharmacophores in Medicinal Chemistry
Sulfonamides are a cornerstone of medicinal chemistry, recognized for their wide array of biological activities. prepchem.comfiveable.me This functional group is a key component in drugs with antimicrobial, anticancer, anti-inflammatory, and diuretic properties. prepchem.comfiveable.me The ability of the sulfonamide moiety to mimic the p-aminobenzoic acid (PABA) structure, a critical component for bacterial folic acid synthesis, led to the development of the first generation of antibiotics. mdpi.com Beyond their antibacterial action, sulfonamides are integral to the design of drugs targeting various enzymes, including carbonic anhydrases, proteases, and kinases. fiveable.menih.gov The diverse therapeutic applications of sulfonamides underscore their importance as a privileged pharmacophore in modern drug design. nanobioletters.comnih.gov
Historical Context and Evolution of the Benzenesulfonamide (B165840) Scaffold in Drug Discovery
The history of benzenesulfonamide-based drugs is a compelling narrative of scientific discovery and innovation. It began in the early 20th century with the synthesis of the dye prontosil (B91393). In 1935, Gerhard Domagk discovered that prontosil had in vivo antibacterial activity, a groundbreaking finding that earned him the Nobel Prize in Medicine in 1939. mdpi.com Subsequent research revealed that prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide, a simple benzenesulfonamide derivative. mdpi.com
This discovery sparked a wave of research into benzenesulfonamide derivatives, leading to the development of a plethora of "sulfa drugs" with improved efficacy and broader spectrum of activity. mdpi.com Over the decades, the benzenesulfonamide scaffold has been adapted and modified to create drugs for a wide range of conditions beyond bacterial infections, including diuretics like hydrochlorothiazide, and anticancer agents. rsc.orgnih.gov The enduring legacy of the benzenesulfonamide scaffold is a testament to its chemical versatility and therapeutic potential.
Structural Significance of the Benzenesulfonamide Core and its Diverse Substitution Patterns
The benzenesulfonamide core is a highly adaptable structure, allowing for a wide range of chemical modifications that can fine-tune its biological activity. The benzene (B151609) ring can be substituted with various functional groups, influencing the compound's lipophilicity, electronic properties, and steric profile. The sulfonamide nitrogen can also be substituted, leading to secondary or tertiary sulfonamides with distinct chemical and biological characteristics.
These substitution patterns are critical in determining the drug's mechanism of action and its pharmacokinetic properties. For instance, in the case of carbonic anhydrase inhibitors, the unsubstituted sulfonamide group is essential for binding to the zinc ion in the enzyme's active site. In contrast, modifications to the benzene ring can enhance the compound's selectivity for different carbonic anhydrase isoforms. researchgate.net The ability to systematically modify the benzenesulfonamide scaffold has been a key driver of its success in drug discovery.
Positional Isomerism and Functional Group Role within Aminobenzenesulfonamide Architectures
Aminobenzenesulfonamides, which feature an amino group on the benzene ring, introduce the concept of positional isomerism. The amino group can be located at the ortho (2-), meta (3-), or para (4-) position relative to the sulfonamide group. This seemingly subtle difference in the position of the amino group can have a profound impact on the compound's chemical properties and biological activity. nih.gov
Contextual Placement of 3-amino-N-neopentylbenzenesulfonamide within Emerging Benzenesulfonamide Research
Emerging research in the field of benzenesulfonamides continues to explore new therapeutic applications and novel chemical structures. acs.org Current research focuses on designing highly selective enzyme inhibitors, developing new anticancer and antimicrobial agents, and exploring novel drug delivery systems. nih.gov
Within this context, this compound represents a unique combination of structural features. The meta-position of the amino group and the presence of a bulky, lipophilic neopentyl group on the sulfonamide nitrogen suggest that this compound may have distinct pharmacological properties compared to more traditional benzenesulfonamide drugs. The neopentyl group, in particular, is known to enhance metabolic stability and can influence a compound's binding affinity and selectivity for its target. fiveable.me The exploration of such novel substitution patterns is a key aspect of ongoing efforts to expand the therapeutic potential of the benzenesulfonamide scaffold.
Properties
Molecular Formula |
C11H18N2O2S |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
3-amino-N-(2,2-dimethylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)8-13-16(14,15)10-6-4-5-9(12)7-10/h4-7,13H,8,12H2,1-3H3 |
InChI Key |
BGRMFCIXULFZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNS(=O)(=O)C1=CC=CC(=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino N Neopentylbenzenesulfonamide and Analogs
Fundamental Synthetic Approaches to Sulfonamide Functional Groups
The sulfonamide moiety (-SO₂NHR) is a cornerstone of many pharmaceuticals and is synthesized through various established methods. These can be broadly categorized into direct and indirect pathways, with the coupling of sulfonyl chlorides and amines being the most prevalent.
Direct and Indirect Synthetic Pathways to Sulfonamides
Direct synthetic methods aim to form the S-N bond in a single step from readily available precursors. One such approach is the oxidative coupling of thiols and amines. rsc.org This method avoids the pre-functionalization required for more traditional routes, offering a more streamlined process. For instance, various alkyl and aryl thiols can react with aqueous ammonia (B1221849) in the presence of an oxidizing system like I₂/ᵗBuOOH to yield primary sulfonamides. rsc.org
Indirect pathways are more traditional and typically involve the preparation of a more reactive sulfur-containing intermediate, which is then reacted with an amine. researchgate.net A common indirect method starts from sulfonic acids, which can be converted to sulfonyl chlorides before amination. nih.govresearchgate.net Another approach involves the use of sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which can react with Grignard reagents and subsequently with amines to form sulfonamides. organic-chemistry.org
The choice between direct and indirect methods often depends on the availability of starting materials, substrate compatibility, and desired scale of the reaction. While direct methods can be more atom-economical, indirect methods, particularly those proceeding via sulfonyl chlorides, are well-established and highly versatile. researchgate.netthieme-connect.com
Coupling Reactions Involving Sulfonyl Chlorides and Amines
The reaction between a sulfonyl chloride and a primary or secondary amine is the most widely employed method for constructing the sulfonamide bond. cbijournal.comucl.ac.uk This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.com
The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
General Reaction Scheme: R-SO₂Cl + R'-NH₂ → R-SO₂NH-R' + HCl
This method is highly efficient for a wide range of primary and secondary amines. acs.org For the synthesis of 3-amino-N-neopentylbenzenesulfonamide, this step would involve the reaction of 3-aminobenzenesulfonyl chloride with neopentylamine (B1198066). The reactivity of the amine can be influenced by steric hindrance; however, primary amines like neopentylamine are generally good nucleophiles for this transformation. acs.org The reaction conditions can be mild, often proceeding at room temperature. Aqueous media have also been successfully used for these couplings, sometimes leading to unexpectedly high conversions, even at high pH. cdnsciencepub.com
Strategies for Constructing the Benzenesulfonamide (B165840) Skeleton
The synthesis of the core 3-aminobenzenesulfonamide (B1265440) structure requires careful control over the introduction of functional groups onto the benzene (B151609) ring to ensure the correct substitution pattern.
Introduction of Sulfonamide Moiety onto Substituted Benzene Rings
The sulfonyl group is typically introduced onto the benzene ring via an electrophilic aromatic substitution reaction known as chlorosulfonation. This reaction uses chlorosulfonic acid (ClSO₃H) to directly install a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring. orgsyn.org
For the synthesis of the target molecule, a key intermediate is 3-nitrobenzenesulfonyl chloride. This is synthesized by the chlorosulfonation of nitrobenzene (B124822). The nitro group is a meta-director, which ensures that the incoming sulfonyl chloride group is positioned at the 3-position relative to the nitro group. prepchem.comgoogle.com The reaction of nitrobenzene with excess chlorosulfonic acid, often with the addition of thionyl chloride to improve the conversion, yields 3-nitrobenzenesulfonyl chloride in high purity. prepchem.com
Table 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride
| Starting Material | Reagent(s) | Key Conditions | Product | Yield | Reference(s) |
|---|
Once the 3-nitrobenzenesulfonyl chloride intermediate is formed, it can be used in subsequent reactions to build the final molecule.
Regioselective Functionalization of the Benzene Ring (e.g., 3-amino substitution)
With the nitro and sulfonyl chloride groups in the desired 1,3-arrangement, the next critical step is the conversion of the nitro group to an amino group. This is typically achieved through a reduction reaction. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron powder in acidic media.
This reduction must be performed after the sulfonamide bond has been formed, as the free sulfonyl chloride group is reactive and may not be stable under many reduction conditions. Therefore, the synthetic sequence involves:
Chlorosulfonation of nitrobenzene to yield 3-nitrobenzenesulfonyl chloride.
Coupling of 3-nitrobenzenesulfonyl chloride with neopentylamine to form 3-nitro-N-neopentylbenzenesulfonamide.
Reduction of the nitro group to yield the final product, this compound.
Alternative, more modern approaches for direct amination of arenes exist, such as regioselective radical amination, but these are less commonly used for this type of transformation compared to the classical nitration-reduction sequence. nih.govnih.gov
Synthesis of N-Substituted Benzenesulfonamides
The introduction of the neopentyl group onto the sulfonamide nitrogen atom is achieved through the coupling reaction described in section 2.1.2. Specifically, 3-nitrobenzenesulfonyl chloride would be reacted with neopentylamine (2,2-dimethylpropan-1-amine).
Reaction Scheme: 3-NO₂-C₆H₄-SO₂Cl + (CH₃)₃CCH₂NH₂ → 3-NO₂-C₆H₄-SO₂NHCH₂C(CH₃)₃ + HCl
This reaction forms the N-neopentyl-3-nitrobenzenesulfonamide intermediate. The use of a base like triethylamine or pyridine is standard practice to scavenge the HCl produced. cbijournal.com The reaction is generally robust and provides good yields of the N-substituted sulfonamide. nih.gov The final step, as mentioned, is the reduction of the nitro group to afford this compound.
Table 2: Summary of a Plausible Synthetic Route
| Step | Reaction | Starting Materials | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Chlorosulfonation | Nitrobenzene | Chlorosulfonic acid | 3-Nitrobenzenesulfonyl chloride |
| 2 | Sulfonamide Formation | 3-Nitrobenzenesulfonyl chloride, Neopentylamine | Pyridine or Triethylamine | 3-Nitro-N-neopentylbenzenesulfonamide |
This multi-step sequence represents a reliable and scalable strategy for the synthesis of this compound, leveraging well-understood and high-yielding chemical transformations.
Approaches to N-Alkylation and N-Derivatization of Sulfonamides
The introduction of the neopentyl group onto the sulfonamide nitrogen is a critical step in the synthesis of the target compound. N-alkylation of primary sulfonamides is a common strategy to produce secondary sulfonamides. Traditional methods often involve the reaction of a primary sulfonamide with an alkyl halide in the presence of a base. However, these methods can suffer from drawbacks such as the need for harsh reaction conditions and the generation of salt byproducts. ionike.com
More advanced and efficient methods for N-alkylation have been developed. Copper-catalyzed N-alkylation of sulfonamides with alcohols, operating via a "hydrogen borrowing" methodology, offers a greener alternative. ionike.com This approach typically uses a copper salt, such as copper acetate, in the presence of a base like potassium carbonate. The reaction proceeds through the oxidation of the alcohol to an aldehyde, followed by condensation with the sulfonamide to form an N-sulfonylimine, which is then reduced in situ. ionike.com
Another approach involves the use of palladium pincer complexes as catalysts for the N-alkylation of sulfonamides with alcohols. This method is noted for its low catalyst loading and excellent yields, proceeding through a hydrogen auto-transfer mechanism with water as the only byproduct. researchgate.net
Nitrogen-centered radical approaches have also been explored for the installation of alkyl groups onto sulfonamide cores, providing a novel method for creating N-alkyl sulfonamides. rsc.org These varied N-alkylation and N-derivatization strategies provide a toolbox for the synthesis of N-neopentylbenzenesulfonamide from a suitable primary benzenesulfonamide precursor.
Synthesis of Neopentyl-Containing Fragments and their Incorporation into Sulfonamide Structures
The neopentyl group, with its bulky tert-butyl moiety attached to a methylene (B1212753) group, can be introduced either by alkylating a pre-formed sulfonamide or by using a neopentyl-containing amine to react with a sulfonyl chloride. The synthesis of neopentylamine and its derivatives is therefore a relevant consideration.
While direct literature on the synthesis of neopentyl-containing fragments specifically for sulfonamide synthesis is sparse, general methods for preparing neopentyl esters of arylsulfonic acids have been described. scispace.com These methods highlight the stability of the neopentyl group under various reaction conditions, a property that is advantageous in multi-step syntheses. scispace.com The incorporation of the neopentyl group can be achieved by reacting a suitable benzenesulfonyl chloride, such as 3-nitrobenzenesulfonyl chloride, with neopentylamine. The resulting N-neopentyl-3-nitrobenzenesulfonamide can then be reduced to the target this compound. The choice of the protecting group for the amino functionality is crucial to avoid side reactions. For instance, starting with acetanilide, one can perform chlorosulfonation followed by reaction with neopentylamine and subsequent deprotection of the acetyl group.
Advanced Synthetic Strategies for Complex Benzenesulfonamide Derivatives
Modern organic synthesis has seen the development of powerful catalytic systems and reaction cascades that allow for the efficient construction of complex molecules like benzenesulfonamide derivatives.
Palladium-Catalyzed Transformations for Sulfonylation and Aminosulfonylation
Palladium catalysis has become an indispensable tool in organic synthesis, offering mild and efficient routes to a variety of chemical bonds. In the context of benzenesulfonamide synthesis, palladium-catalyzed reactions have been developed for both sulfonylation and aminosulfonylation.
Palladium-catalyzed aminosulfonylation of aryl halides provides a three-component coupling approach to sulfonamides. ox.ac.uknih.govsigmaaldrich.comacs.orgacs.org This reaction typically involves an aryl halide (e.g., an aryl iodide or bromide), a source of sulfur dioxide, and an amine or hydrazine (B178648) derivative. nih.govacs.org The use of a stable, solid SO2 equivalent like DABSO (DABCO·(SO2)2) has made this process more operationally simple and accessible. ox.ac.uknih.govacs.org This methodology could be adapted to synthesize this compound by using a suitably protected 3-haloaniline derivative, DABSO, and neopentylamine in a palladium-catalyzed reaction.
Furthermore, palladium-catalyzed direct C-H sulfonylation has emerged as a powerful technique. researchgate.netx-mol.com This approach avoids the need for pre-functionalized starting materials like aryl halides. While challenges remain in controlling regioselectivity, the use of directing groups can facilitate site-selective C-H sulfonylation. researchgate.net Recent advancements have also demonstrated palladium-catalyzed sulfonylation of arylboronic acids and aryl thianthrenium salts. nih.govacs.org
A one-pot synthesis of sulfonyl fluorides from aryl bromides using palladium catalysis has also been reported, which involves an initial sulfonylation followed by treatment with an electrophilic fluorine source. rsc.org These palladium-catalyzed methods offer a versatile platform for the synthesis of a wide range of benzenesulfonamide derivatives.
Cascade and Multi-Component Reactions for Enhanced Structural Diversity
Cascade and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. acs.orgresearchgate.net These reactions are characterized by high atom economy and often lead to the stereoselective formation of products. acs.org
Several multi-component reactions have been developed for the synthesis of sulfonamides. thieme-connect.com For instance, a three-component reaction involving aryldiazonium tetrafluoroborates, a sulfur dioxide source, and an amine can yield sulfonamide compounds in good yields. thieme-connect.com Another example is the 1,2-difunctionalization of olefins through a radical/polar crossover mechanism, incorporating both a sulfonamide moiety and another functional group. thieme-connect.com Ketenimine sulfonamide conjugates have also been synthesized through multi-component reactions involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide. acs.org
These MCRs and cascade reactions offer a powerful avenue for creating diverse libraries of benzenesulfonamide derivatives, potentially including analogs of this compound, in a highly efficient manner.
Azo Coupling Reactions in the Synthesis of Benzenesulfonamide Derivatives
Azo coupling reactions are a classic method for the formation of azo compounds, which are characterized by the -N=N- functional group. This reaction involves the coupling of a diazonium salt with an electron-rich aromatic compound. In the context of benzenesulfonamide synthesis, azo coupling can be used to introduce functionalities and build more complex molecular architectures.
The synthesis of azo dyes often involves the diazotization of an aromatic amine, such as a derivative of sulfanilic acid, followed by coupling with a suitable partner. unb.ca This methodology can be applied to the synthesis of benzenesulfonamide derivatives containing an azo linkage. For example, 2-amino-4-chlorobenzenesulfonamide (B1266025) can be diazotized and coupled with other aromatic compounds to create azo-benzenesulfonamide derivatives. ekb.eg While not a direct route to this compound, this chemistry is relevant for the synthesis of certain analogs and derivatives where an azo group is a desired structural feature.
Methodological Innovations and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several innovations in sulfonamide synthesis align with these principles.
Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, has been applied to the synthesis of sulfonamides. rsc.org A solvent-free, one-pot, two-step mechanochemical process has been demonstrated for the synthesis of sulfonamides from disulfides. This method involves a tandem oxidation-chlorination followed by amination. rsc.org
The use of water as a solvent is another key aspect of green chemistry. A facile and environmentally benign synthesis of sulfonamides in aqueous media under dynamic pH control has been reported. rsc.org This method uses equimolar amounts of amino compounds and arylsulfonyl chlorides, avoiding the need for organic bases. rsc.org
Electrochemical methods also offer a greener route to sulfonamides by avoiding harsh reagents and conditions. chemistryworld.com An electrochemical three-component reaction for the synthesis of vinyl sulfonamides from cinnamic acids, SO₂, and amines has been developed, which is metal-free and utilizes inexpensive graphite (B72142) electrodes. chemrxiv.org
Catalytic approaches, such as the use of nano-Ru/Fe3O4 for the direct coupling of sulfonamides and alcohols, also contribute to greener synthesis by enabling high selectivity and catalyst recyclability. acs.org These methodological innovations provide more sustainable pathways for the synthesis of this compound and related compounds.
Data Tables
Table 1: Comparison of N-Alkylation Methods for Sulfonamides
| Method | Catalyst/Reagent | Advantages | Disadvantages |
| Traditional Alkylation | Alkyl Halide, Base | Simple procedure | Harsh conditions, salt waste ionike.com |
| Hydrogen Borrowing | Copper Acetate | Uses alcohols, greener ionike.com | May require higher temperatures |
| Hydrogen Auto-Transfer | Palladium Pincer Complex | Low catalyst loading, water byproduct researchgate.net | Catalyst cost and availability |
| Radical Approach | Xanthate Ester, Iminoiodinane | Novel reactivity rsc.org | Substrate scope may be limited |
Table 2: Advanced Palladium-Catalyzed Sulfonylation/Aminosulfonylation Reactions
| Reaction Type | Key Reactants | Catalyst System | Key Features |
| Aminosulfonylation | Aryl Halide, SO2 source, Amine | Palladium catalyst | Three-component coupling ox.ac.uknih.govsigmaaldrich.comacs.orgacs.org |
| C-H Sulfonylation | Arene, Sulfonyl source | Palladium catalyst | Avoids pre-functionalization researchgate.netx-mol.com |
| Sulfonylation of Arylboronic Acids | Arylboronic Acid, Chlorosulfonyl source | Palladium catalyst | Utilizes readily available starting materials nih.gov |
Medicinal Chemistry Research of Benzenesulfonamide Scaffolds: Focus on Pre Clinical Biological Activity
The Benzenesulfonamide (B165840) Scaffold as a Privileged Structure in Drug Design
In the field of medicinal chemistry, the concept of a "privileged structure" refers to a molecular scaffold that can serve as a versatile template for designing ligands for multiple, diverse biological targets. nih.govnih.govopenochem.org These frameworks are frequently found in approved drugs and lead compounds, demonstrating a broad spectrum of pharmacological actions. scielo.br The benzenesulfonamide scaffold is widely recognized as such a privileged structure. nih.govnih.govrsc.org
The utility of the benzenesulfonamide core stems from its chemical stability, amenability to functionalization at various positions, and its ability to interact with a range of biological targets through key binding interactions, such as hydrogen bonding and coordination with metal ions in enzyme active sites. openochem.orgrsc.org This versatility has led to the development of benzenesulfonamide-based compounds for a wide array of therapeutic areas. The ability to modify the functional groups attached to the benzenesulfonamide core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery campaigns. mdpi.commdpi.com
In Vitro Biological Activity Spectrum of Benzenesulfonamide Derivatives
A primary and extensively studied application of the benzenesulfonamide scaffold is the inhibition of carbonic anhydrases (CAs). mdpi.comacs.org CAs are zinc-containing metalloenzymes that play crucial roles in various physiological processes. nih.govmdpi.com The unsubstituted sulfonamide group (-SO₂NH₂) is a key zinc-binding group, capable of coordinating to the Zn²⁺ ion in the enzyme's active site, which is fundamental to its inhibitory mechanism. rsc.org Derivatives of benzenesulfonamide have been developed as inhibitors for numerous CA isozymes, with applications in treating conditions like glaucoma and epilepsy. unifi.it The substituents on the benzene (B151609) ring can be modified to achieve selectivity for different CA isoforms. acs.orgnih.gov
No specific data on the carbonic anhydrase inhibitory activity of 3-amino-N-neopentylbenzenesulfonamide has been identified in the reviewed scientific literature.
The glyoxalase system, with glyoxalase I (Glo1) as a key enzyme, is involved in the detoxification of cytotoxic methylglyoxal, a byproduct of glycolysis. nih.gov Inhibition of Glo1 is being explored as a potential anticancer strategy, as it can lead to an accumulation of toxic metabolites in cancer cells. nih.govumn.edunih.gov While various classes of compounds have been investigated as Glo1 inhibitors, there is no specific information available from the conducted searches detailing the evaluation of This compound for this activity.
Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes and other lipid mediators that play a role in inflammatory processes. nih.govmdpi.com As such, inhibitors of these enzymes are of interest for the development of anti-inflammatory agents. nih.gov Various chemical scaffolds are being investigated for their potential to inhibit lipoxygenase pathways. However, searches of scientific databases did not yield any studies specifically investigating the modulatory effects of This compound on lipoxygenase pathways.
Inflammasomes, such as the NLRP3 inflammasome, are multiprotein complexes of the innate immune system that, when activated, trigger the release of pro-inflammatory cytokines. frontiersin.orgnih.gov Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases, making it an attractive therapeutic target. mdpi.comnih.govresearchgate.net Small molecule inhibitors of the NLRP3 inflammasome are an active area of research. At present, there are no published pre-clinical studies on the activity of This compound against the NLRP3 inflammasome or other inflammasome pathways.
The benzenesulfonamide scaffold has a historical and ongoing significance in the field of antimicrobial agents. The "sulfa drugs" were among the first classes of synthetic antibiotics. researchgate.net Research continues into new benzenesulfonamide derivatives to combat bacterial and fungal infections, particularly in the face of growing antimicrobial resistance. nih.govresearchgate.netnih.gov The mechanism of action for many sulfonamide antimicrobials involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. However, the antimicrobial potential of This compound has not been specifically reported in the available literature.
Investigation of Anticancer Activities
Benzenesulfonamide derivatives have been extensively investigated for their potential as anticancer agents, largely due to their ability to inhibit carbonic anhydrase (CA) isozymes, particularly the tumor-associated CA IX and XII. nih.govmdpi.com Overexpression of CA IX is a hallmark of many solid tumors, contributing to the acidic tumor microenvironment and promoting proliferation, migration, and invasion. rsc.orgresearchgate.net Selective inhibition of CA IX is therefore a key strategy in the development of novel antiproliferative agents. rsc.org
Research has shown that various substitutions on the benzenesulfonamide ring lead to potent and selective CA IX inhibitors. For instance, a series of heterocyclic substituted benzenesulfonamides exhibited potent inhibitory effects against CA IX in the low nanomolar range. nih.gov The most potent compound in one study demonstrated an IC50 of 0.48 nM against CA IX, representing a significant increase in potency compared to its lead compound. nih.gov Similarly, novel anthraquinone-based benzenesulfonamide derivatives have been identified as efficient hCA IX inhibitors, with some compounds showing IC50 values in the range of 30-40 nM. mdpi.com
Beyond CA inhibition, some benzenesulfonamide derivatives have been found to target tubulin polymerization. One study reported a series of derivatives with significant anti-proliferative activity against a panel of seven cancer cell lines, with the most potent compound showing IC50 values ranging from 0.007 to 0.036 μM. nih.gov Another study on N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides identified a lead compound with significant cytotoxic activities against various cancer cell lines, including those resistant to standard treatments. nih.gov
| Compound | Target | Activity (IC50/Ki) | Cell Line/Isozyme | Source |
|---|---|---|---|---|
| Compound 27 (heterocyclic substituted) | CA IX | 0.48 nM (IC50) | hCA IX | nih.gov |
| Compound BA-3b | Tubulin Polymerization | 0.007 - 0.036 µM (IC50) | Various cancer cell lines | nih.gov |
| Aryl thiazolone-benzenesulfonamide 4g | Cell Proliferation | 2.55 µM (IC50) | MCF-7 | nih.gov |
| Aryl thiazolone-benzenesulfonamide 4e | CA IX | 10.93 nM (IC50) | hCA IX | rsc.orgnih.gov |
| Anthraquinone-based Compound 6h | CA IX | 30.06 nM (IC50) | hCA IX | mdpi.com |
Anti-inflammatory and Antioxidant Properties of Sulfonamide Derivatives
The sulfonamide scaffold is also associated with significant anti-inflammatory and antioxidant activities. Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidants, can trigger cellular damage and inflammatory responses. ijcce.ac.ir Benzenesulfonamide derivatives have been shown to possess free radical scavenging capabilities. frontiersin.orgijcce.ac.ir
In one study, a series of new benzenesulfonamide derivatives bearing a carboxamide moiety were synthesized and evaluated. nih.govijcce.ac.ir Several compounds demonstrated good antioxidant activity, with one derivative (4e) showing comparable activity to Vitamin C in DPPH assays. nih.govijcce.ac.ir The same compound also exhibited potent anti-inflammatory effects, inhibiting carrageenan-induced rat-paw edema by over 95% at 1 hour. ijcce.ac.ir Another study investigating hybrids of benzenesulfonamide and piperazine (B1678402) found that the compounds displayed high antioxidant capacity across multiple assays, including FRAP and CUPRAC. nih.gov
The anti-inflammatory mechanism of these compounds is often linked to the inhibition of key pro-inflammatory enzymes and pathways. For example, some derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced upregulation of inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2 by modulating the NF-κB and MAPK signaling pathways. nih.gov
| Compound | Activity Type | Result | Assay/Model | Source |
|---|---|---|---|---|
| Compound 4e (Carboxamide derivative) | Antioxidant | IC50: 0.3586 mg/mL | DPPH Scavenging | ijcce.ac.ir |
| Compound 4e (Carboxamide derivative) | Anti-inflammatory | 95.58% inhibition at 1h | Carrageenan-induced rat-paw edema | ijcce.ac.ir |
| Compound 4a/4c (Carboxamide derivatives) | Anti-inflammatory | 94.69% inhibition at 1h | Carrageenan-induced rat-paw edema | nih.gov |
| Compound 4 (Piperazine hybrid) | Antioxidant | IC50: 0.08 mM | FRAP Assay | nih.gov |
| Compound 4 (Piperazine hybrid) | Antioxidant | IC50: 0.21 mM | CUPRAC Assay | nih.gov |
Antidiabetic and Antiviral Activity Studies
The structural diversity of benzenesulfonamides has enabled their exploration as potential antidiabetic and antiviral agents.
In the context of diabetes, N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been evaluated for their in vivo antidiabetic activity. nih.govresearchgate.net Several compounds in this series demonstrated a significant ability to lower plasma glucose levels in a rat model of non-insulin-dependent diabetes mellitus. nih.gov The proposed mechanism of action for some of these compounds is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucocorticoid metabolism and insulin (B600854) resistance. nih.govresearchgate.net
In antiviral research, benzenesulfonamide-containing compounds have emerged as promising inhibitors of various viral targets. One series of benzenesulfonamide-containing phenylalanine derivatives was designed as novel HIV-1 capsid (CA) inhibitors. nih.govacs.org The most active compound, 11l, exhibited potent anti-HIV-1 activity with an EC50 of 90 nM, nearly six times more potent than the reference compound PF-74. nih.govacs.org These inhibitors were found to have a dual-stage inhibition profile, affecting both early and late stages of the viral replication cycle. acs.org Other research has identified benzenesulfonamide derivatives as inhibitors of influenza hemagglutinin (HA), a protein crucial for viral entry into host cells. nih.gov Furthermore, by targeting the host calcium/calmodulin-dependent kinase II (CaMKII), certain benzenesulfonamide derivatives have shown antiviral activity against Dengue (DENV) and Zika (ZIKV) viruses, with EC50 values in the low micromolar range. nih.govacs.org
| Compound | Activity Type | Target | Activity (EC50/IC50) | Source |
|---|---|---|---|---|
| Compound 11l (Phenylalanine derivative) | Antiviral (HIV-1) | HIV-1 Capsid | 90 nM (EC50) | nih.govacs.org |
| Compound 40 (cis-3-...) | Antiviral (Influenza A) | Hemagglutinin (HA) | 86 nM (EC50) | nih.gov |
| Compound 9 (BSA 9) | Antiviral (Dengue) | Host CaMKII | 1.52 µM (EC50) | nih.govacs.org |
| Compound 9 (BSA 9) | Antiviral (Zika) | Host CaMKII | 1.91 µM (EC50) | nih.govacs.org |
| Benzothiazole derivative 4 | Antidiabetic | 11β-HSD1 | 52.35% inhibition at 10 µM | researchgate.net |
Structure-Activity Relationship (SAR) Studies of Substituted Benzenesulfonamides
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For the benzenesulfonamide scaffold, extensive SAR studies have elucidated the roles of various structural components.
Influence of Benzenesulfonamide Ring Substituents on Biological Potency and Selectivity
The nature and position of substituents on the benzenesulfonamide ring profoundly affect biological activity. Fluorination of the ring, for example, can lower the pKa of the sulfonamide group, strengthening its interaction with target enzymes like carbonic anhydrases. acs.org The position of these substituents is also critical; studies have shown that meta- or ortho-substituents on a fluorinated benzenesulfonamide ring highly influence binding affinity and selectivity for CA IX. acs.org
The electronic properties of substituents play a key role. Electron-withdrawing groups like chloro and nitro at the para-position can enhance antibacterial activity against certain strains, while electron-donating groups may improve activity against others. researchgate.net In the context of anti-influenza agents, additional fluorine or chlorine substitution on the phenyl ring led to a 3- to 5-fold increase in inhibitory potency, whereas methyl or methoxyl groups generally reduced activity. nih.gov These findings highlight that potency and selectivity are fine-tuned by a complex interplay of steric, electronic, and hydrophobic factors contributed by the ring substituents. sdu.dk
Impact of N-Substitution (e.g., Neopentyl Group) on Receptor Interaction and Efficacy
Substitution on the sulfonamide nitrogen (N-substitution) is a common strategy to modulate the properties of benzenesulfonamide-based inhibitors. The size, shape, and chemical nature of the N-substituent can directly influence how the molecule fits into the binding pocket of a target protein, thereby affecting its efficacy and selectivity.
Specifically, bulky alkyl groups like the neopentyl group can introduce significant steric hindrance. In a study on NLRP3 inflammasome inhibitors, replacing a smaller propargyl moiety with a bulky neopentyl group on the sulfonamide nitrogen resulted in a slight decrease in inhibitory potency. nih.gov This suggests that for that particular target, the binding pocket may have limited space, and a large, sterically demanding group like neopentyl is not optimal for achieving the most favorable interactions. However, in other cases, a bulky group might be beneficial, for instance, by accessing a deeper hydrophobic pocket in the target protein or by improving metabolic stability by shielding the sulfonamide group from enzymatic degradation. The conversion of a secondary sulfonamide to a tertiary one has been shown to have minimal effect on inhibitory potency in some cases, indicating flexibility at this position for modifying physicochemical properties. nih.gov
Role of Amino Group Position (e.g., 3-amino) in Modulating Target Binding
The position of an amino group on the benzenesulfonamide ring is a critical determinant of target binding and biological activity. An amino group can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the active site of a target protein.
In the context of HIV-1 capsid inhibitors, an aminophenyl moiety was observed to form frequent hydrogen bonds with Gly106 and Gln50 residues, explaining the high activity of the synthesized inhibitor. nih.gov The 3-amino (or meta-amino) position, as in this compound, places the amino group in a specific spatial orientation relative to the core sulfonamide group. This positioning can be crucial for achieving selectivity for certain enzyme isoforms. For example, in the design of selective CA IX inhibitors, a cyclooctylamino group at the 3-position of a fluorinated benzenesulfonamide was instrumental in achieving picomolar affinity for CA IX and over 1000-fold selectivity against off-target isozymes CA I and CA II. acs.org The 3-amino-4-hydroxybenzenesulfonamide (B74053) scaffold itself provides a versatile platform for developing new therapeutic agents, as the amino group can be readily modified to explore SAR and optimize target binding. mdpi.comnih.gov
Rational Design and Optimization Strategies Based on SAR Insights
The rational design of novel benzenesulfonamide derivatives is heavily reliant on understanding their structure-activity relationships (SAR). nih.gov By systematically modifying the core structure and observing the effects on biological activity, researchers can optimize compounds for enhanced potency, selectivity, and pharmacokinetic properties. nanobioletters.com The benzenesulfonamide scaffold offers several points for chemical modification, primarily on the aromatic ring and the sulfonamide nitrogen.
Key SAR insights for N-substituted benzenesulfonamide analogs include:
N-Sulfonamide Substituents: The nature of the substituent on the sulfonamide nitrogen (the N-position) plays a critical role in determining both potency and selectivity.
In a series of anti-influenza inhibitors, the addition of fluoro or chloro substituents to an N-linked cyclohexylmethylamino moiety resulted in a 3- to 5-fold increase in inhibitory potency. nih.gov In contrast, larger groups like methyl, methoxyl, or trifluoromethyl generally led to reduced antiviral activity. nih.gov
For inhibitors of the Keap1-Nrf2 protein-protein interaction, varying the linker length and the nature of the aryl group attached to the sulfonamide nitrogen significantly impacted activity. nih.gov For instance, replacing methoxy (B1213986) groups with methyl substituents on a 4-fluorobenzyl derivative improved activity twofold. nih.gov
Aromatic Ring Substitution: Modifications on the benzene ring of the benzenesulfonamide core also significantly influence biological activity.
In the development of anticancer agents targeting carbonic anhydrase IX, it was observed that substitutions with electron-donating groups on the benzenesulfonamide scaffold resulted in better inhibitory effects than electron-withdrawing groups. rsc.org
Conformational Rigidity: The degree of flexibility or rigidity in the molecule can impact binding affinity. For a series of benzenesulfonamide-based inhibitors of Vibrio cholerae carbonic anhydrases, a more rigid scaffold contributed to lower inhibition constants (Kᵢ values) and notable inhibitory profiles. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) models are often developed to further refine these insights. nanobioletters.comnih.gov These computational models correlate physicochemical properties of the molecules with their biological activities, allowing for the prediction of the potency of novel, un-synthesized compounds and guiding further design efforts. nanobioletters.com
Table 1: SAR Insights for N-Substituted Benzenesulfonamide Analogs
| Scaffold/Target | Modification Position | Favorable Substituents/Features | Unfavorable Substituents/Features | Reference |
| Anti-Influenza Hemagglutinin Inhibitors | N-Cyclohexylmethylamino Moiety | Fluoro, Chloro | Methyl, Methoxyl, CF₃ | nih.gov |
| Keap1-Nrf2 PPI Inhibitors | N-Benzyl Moiety | 4-Methyl | 2,4,6-Trimethylphenyl | nih.gov |
| Carbonic Anhydrase IX Inhibitors | Benzenesulfonamide Ring | Electron-donating groups | Electron-withdrawing groups | rsc.org |
| Vibrio cholerae Carbonic Anhydrase Inhibitors | General Scaffold | Increased rigidity | Increased flexibility | tandfonline.com |
Identification and Validation of Molecular Targets for Benzenesulfonamide Compounds
The benzenesulfonamide moiety is a versatile pharmacophore that can interact with a wide range of biological targets, making it a valuable scaffold in drug discovery. drugbank.com The identification and validation of these molecular targets are crucial steps in understanding the mechanism of action and therapeutic potential of these compounds.
Key molecular targets for benzenesulfonamide derivatives include:
Carbonic Anhydrases (CAs): This is one of the most well-established targets for sulfonamides. drugbank.com CAs are a family of metalloenzymes involved in pH regulation and other physiological processes. tandfonline.com
CA IX and XII: These isoforms are overexpressed in many aggressive cancers, making them attractive targets for anticancer drug development. nanobioletters.comrsc.orgnih.gov The selective inhibition of these tumor-associated isoforms over ubiquitously expressed ones like CA I and II is a key strategy to reduce side effects. nih.gov Structural studies have shown that residues within the enzyme's active site, particularly at positions 92 and 131, dictate inhibitor binding and affinity, while the "tail" portions of the inhibitors modulate isoform specificity. nih.gov
Receptor Tyrosine Kinases (RTKs): These are crucial in cellular signaling pathways, and their dysregulation is often implicated in cancer. nih.gov One study identified a benzenesulfonamide analog, AL106, as an inhibitor of Tropomyosin receptor kinase A (TrkA), inducing cell death in glioblastoma cells. nih.gov
Influenza Hemagglutinin (HA): Certain benzenesulfonamide derivatives have been identified as potent inhibitors of the influenza virus. nih.gov They act by binding to the highly conserved stalk region of the HA protein, which stabilizes its prefusion structure and prevents the virus from fusing with the host cell membrane. nih.gov
Perforin (B1180081): This pore-forming protein is a key effector in lymphocyte-mediated cell death and plays a role in transplant rejection. nih.gov A novel series of benzenesulfonamide inhibitors of perforin has been developed to mitigate graft rejection in allogeneic bone marrow transplantation. nih.gov
Other Enzymes and Proteins: The benzenesulfonamide scaffold has been incorporated into inhibitors for a variety of other targets, including Cyclooxygenase-2 (COX-2), Acetylcholinesterase, and Butyrylcholinesterase. drugbank.com
The validation of these targets often involves a combination of in vitro enzymatic assays, cell-based assays to demonstrate a desired physiological effect (e.g., cytotoxicity against cancer cells), and in vivo studies in animal models to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. nih.govnih.gov
Table 2: Identified Molecular Targets for Benzenesulfonamide Derivatives
| Molecular Target | Therapeutic Area | Mechanism of Action | Reference |
| Carbonic Anhydrase IX/XII | Oncology | Inhibition of tumor-associated pH regulation | nanobioletters.comrsc.orgnih.gov |
| Tropomyosin receptor kinase A (TrkA) | Oncology (Glioblastoma) | Inhibition of receptor tyrosine kinase signaling | nih.gov |
| Influenza Hemagglutinin (HA) | Infectious Disease (Influenza) | Inhibition of viral fusion with host cell membrane | nih.gov |
| Perforin | Immunology/Transplantation | Inhibition of lymphocyte-mediated cell lysis | nih.gov |
| Cyclooxygenase-2 (COX-2) | Inflammation/Pain | Inhibition of prostaglandin (B15479496) synthesis | drugbank.com |
Computational Chemistry and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its biological target.
Prediction of Binding Modes and Affinity to Biological Targets
Molecular docking studies are frequently employed to predict how substituted benzenesulfonamides, a class of compounds known to inhibit carbonic anhydrases (CAs), bind to these enzymes. nih.govnih.gov For a specific compound like 3-amino-N-neopentylbenzenesulfonamide, docking simulations would be used to predict its binding orientation within the active site of various CA isoforms.
These simulations can provide a rationale for the design of novel inhibitors. For instance, in studies of other N-substituted-β-D-glucosamine derivatives incorporating benzenesulfonamides, molecular docking was used to predict binding modes for the most potent inhibitors against carbonic anhydrase IX. nih.gov The binding affinities of designed compounds for CA IX are often assessed and compared. nih.gov Similarly, docking studies on benzenesulfonamide (B165840) derivatives containing thiazolidinone have been used to predict their binding in the active site of CA IX. nih.gov
| Compound | Predicted Binding Energy (kcal/mol) | Predicted Inhibitory Constant (Ki) (nM) |
| This compound | -7.5 | 250 |
| Acetazolamide (Reference) | -8.2 | 50 |
| This table is illustrative and based on typical values for benzenesulfonamide inhibitors. |
Analysis of Key Intermolecular Interactions within Binding Pockets
Beyond predicting binding affinity, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-target complex. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For benzenesulfonamide inhibitors of carbonic anhydrases, the sulfonamide group is known to coordinate with the zinc ion in the active site. mdpi.com Docking studies reveal how the rest of the molecule, including the N-neopentyl and 3-amino groups of this compound, would interact with the surrounding amino acid residues. For example, the neopentyl group would likely engage in hydrophobic interactions with nonpolar residues in a hydrophobic pocket of the active site. The amino group could potentially form hydrogen bonds with nearby polar residues.
Studies on other benzenesulfonamides have shown that the N-substitution can significantly alter the binding mode by introducing steric hindrance, which may lead to a rotation of the benzene (B151609) ring within the active site and affect hydrophobic interactions. nih.gov The analysis of these interactions is crucial for understanding the basis of binding affinity and selectivity for different enzyme isoforms. researchgate.net
Quantum Chemical Calculations for Electronic and Structural Analysis
Quantum chemical calculations provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. These methods are used to investigate various properties of substituted benzenesulfonamides.
Conformational Analysis and Energy Landscapes of Substituted Benzenesulfonamides
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. For N-substituted benzenesulfonamides, the orientation of the N-substituent relative to the benzenesulfonamide core is a key conformational feature.
Theoretical studies on N,N'-dimethylmalonamide and N,N,N',N'-tetramethylmalonamide have identified stable conformers using various levels of ab initio electronic structure theory. osti.gov Similar computational methods can be applied to this compound to determine the preferred spatial arrangement of the neopentyl group. It is known that ligands rarely bind in their lowest calculated energy conformation, and the strain energy of the bound conformation can be significant. nih.gov
Prediction of Spectroscopic Parameters from First Principles
Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy). nih.gov These theoretical predictions can be compared with experimental data to confirm the structure and conformation of a synthesized compound.
For instance, Density Functional Theory (DFT) methods have been used to calculate the theoretical vibrational frequencies and NMR chemical shifts for sulfonamide-Schiff base derivatives. nih.gov Such calculations for this compound would help in the interpretation of its experimental spectra.
Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations are powerful tools for studying reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies.
For the synthesis of benzenesulfonamides, theoretical studies have been conducted to elucidate the reaction mechanism. For example, the reaction of benzenesulfonyl azides with oxabicyclic alkenes to form aziridines has been studied using DFT calculations, which indicated a preference for a [3 + 2] cycloaddition pathway over a nitrene intermediate pathway. nih.gov Similarly, the mechanism of the reaction between benzenesulfonyl chloride and amines can be investigated to understand the formation of N-substituted benzenesulfonamides like this compound. Such studies involve locating the transition state structure and calculating the energy barrier for the reaction. Transition states are first-order saddle points on the potential energy surface and are characterized by a single negative eigenvalue in the Hessian matrix. github.io
A quantum-chemical study on the reaction of 3-nitrobenzenesulfonic acid chloride with benzamide (B126) and benzenesulfonamide revealed a bimolecular concerted mechanism (SN2) with a single transition state. researchgate.net The activation energies for these reactions were calculated to be around 150-155 kJ/mol. researchgate.net These findings provide a framework for understanding the synthesis of related compounds.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies
In the early stages of drug development, it is essential to evaluate the ADME properties of a compound to assess its potential for success as a drug. nih.gov Computational, or in silico, models are invaluable for predicting these characteristics for novel molecules like "this compound." mdpi.com
The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug with respect to its physicochemical properties. A widely used guideline for this assessment is Lipinski's Rule of Five. mdpi.comnih.gov While specific experimental data for "this compound" is not available in the cited literature, we can predict its properties based on its structure and compare them to the general findings for other benzenesulfonamide derivatives. mdpi.commdpi.com
Several computational tools and web servers, such as SwissADME and MolSoft, are employed to predict the pharmacokinetic properties and drug-likeness of compounds. mdpi.com For many benzenesulfonamide derivatives, these predictions have shown favorable outcomes, suggesting their potential as drug candidates. tuni.fi
Below is a representative table of predicted ADME and physicochemical properties for a compound with a structure similar to "this compound," based on computational models commonly applied to this class of molecules.
| Property | Predicted Value | Optimal Range |
| Molecular Weight ( g/mol ) | ~256.35 | < 500 |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | < 5 |
| Hydrogen Bond Donors | 2 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Polar Surface Area (Ų) | ~70 - 80 | < 140 |
| Gastrointestinal (GI) Absorption | High | High |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Variable |
Note: The values in this table are hypothetical and are intended to be representative of predictions for a benzenesulfonamide derivative. They are not based on experimental data for "this compound."
A significant challenge in the development of therapeutic agents is achieving selectivity for the intended biological target to minimize off-target effects. nih.gov Computational models are instrumental in predicting the selectivity of benzenesulfonamide derivatives, which are well-known inhibitors of carbonic anhydrases (CAs). researchgate.net
The human CA family has several isoforms, and designing isoform-specific inhibitors is a major goal. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR modeling are employed to develop robust models that can predict the selectivity of these compounds for different CA isoforms. nih.govresearchgate.net These models use molecular descriptors to correlate the chemical structure of the compounds with their biological activity and selectivity. nih.gov
For instance, studies on various benzenesulfonamide derivatives have shown that the flexibility of certain moieties on the molecule can significantly influence its inhibitory activity and isoform selectivity. researchgate.nettandfonline.com Molecular docking simulations are also used to visualize the binding modes of these compounds within the active sites of different CA isoforms, providing insights into the structural basis of their selectivity. mdpi.com The development of selective inhibitors for tumor-associated CA isozymes, such as CAIX and CAXII, is a particularly active area of research where computational predictions guide the design of new anticancer agents. acs.org
Advanced Computational Methodologies in Benzenesulfonamide Research
The field of computational chemistry is continually evolving, providing more sophisticated tools for drug discovery. In the context of benzenesulfonamide research, several advanced computational methodologies are routinely applied.
Quantitative Structure-Activity Relationship (QSAR): QSAR is an approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net For benzenesulfonamides, 2D and 3D-QSAR models have been successfully developed to predict their inhibitory potency and selectivity against various enzyme targets. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.govtandfonline.com Molecular docking studies on benzenesulfonamide derivatives have been crucial in understanding their interactions with the active sites of enzymes like carbonic anhydrases, which helps in the rational design of more potent and selective inhibitors. mdpi.comtandfonline.com
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net In benzenesulfonamide research, DFT calculations are used to determine molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the reactivity and stability of the compounds. tandfonline.comtandfonline.com
These advanced computational methods, often used in combination, provide a powerful platform for the theoretical investigation of benzenesulfonamide derivatives, guiding the synthesis and biological evaluation of new and improved therapeutic candidates. mdpi.com
Advanced Analytical and Spectroscopic Characterization of 3 Amino N Neopentylbenzenesulfonamide and Its Derivatives
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a key method for identifying the various functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within 3-amino-N-neopentylbenzenesulfonamide. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its primary amine, sulfonamide, and neopentyl moieties.
The primary amine (-NH2) group typically shows two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The sulfonamide group (-SO₂NH-) is characterized by a prominent N-H stretching vibration, as well as strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically observed around 1320 cm⁻¹ and 1155 cm⁻¹, respectively. rsc.org The S-N bond stretching is expected to appear near 914 cm⁻¹. rsc.org Aromatic C=C stretching vibrations from the benzene (B151609) ring are anticipated in the 1490-1590 cm⁻¹ range, while aliphatic C-H stretching from the neopentyl group will be present just below 3000 cm⁻¹.
The expected IR absorption bands for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 |
| Sulfonamide (-SO₂NH-) | N-H Stretch | 3300 - 3200 |
| Neopentyl (-CH₂, -C(CH₃)₃) | C-H Stretch | 2960 - 2870 |
| Aromatic Ring | C=C Stretch | 1590 - 1490 |
| Sulfonamide (-SO₂) | S=O Asymmetric Stretch | ~1320 |
| Sulfonamide (-SO₂) | S=O Symmetric Stretch | ~1155 |
| Sulfonamide (-S-N-) | S-N Stretch | ~914 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. Through various NMR experiments, it is possible to map out the carbon skeleton and the environment of each proton, confirming the connectivity of the atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aromatic, amine, sulfonamide, and neopentyl protons.
The four protons on the 1,3-disubstituted benzene ring are expected to appear as complex multiplets in the aromatic region, typically between δ 6.5 and 8.0 ppm. nih.gov The primary amine (-NH₂) protons would likely produce a broad singlet, while the sulfonamide (-SO₂NH-) proton would also appear as a singlet, or potentially a triplet if coupled to the adjacent methylene (B1212753) protons, with its chemical shift generally found in the δ 8.7-10.2 ppm range. rsc.org
The N-neopentyl group gives rise to two characteristic signals: a singlet integrating to nine protons for the magnetically equivalent methyl groups of the tert-butyl moiety, and a signal for the two methylene (-CH₂) protons adjacent to the sulfonamide nitrogen. This methylene signal would likely appear as a doublet, due to coupling with the sulfonamide N-H proton.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet | 4H |
| Amine (-NH₂) | Variable, broad | Singlet | 2H |
| Sulfonamide (-SO₂NH-) | 8.7 - 10.2 | Singlet or Triplet | 1H |
| Methylene (-CH₂-) | ~2.8 - 3.2 | Doublet | 2H |
| Methyl (-C(CH₃)₃) | ~0.9 - 1.2 | Singlet | 9H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound would display signals for each unique carbon atom in the aromatic ring and the neopentyl group. Aromatic carbons typically resonate in the δ 110-160 ppm region. rsc.org The specific chemical shifts of the ring carbons are influenced by the electronic effects of the amino and sulfonamide substituents. The neopentyl group carbons would appear in the aliphatic region of the spectrum. The carbon atoms of the methyl groups, the methylene carbon, and the quaternary carbon would each produce a distinct signal.
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-S) | 140 - 145 |
| Aromatic (C-N) | 148 - 152 |
| Aromatic (C-H) | 110 - 130 |
| Methylene (-CH₂-) | 50 - 55 |
| Quaternary (-C(CH₃)₃) | 30 - 35 |
| Methyl (-C(CH₃)₃) | 25 - 30 |
Advanced NMR Techniques (e.g., 2D NMR) for Connectivity Confirmation
To unequivocally confirm the molecular structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.
COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions. It would also confirm the coupling between the sulfonamide N-H proton and the methylene (-CH₂) protons of the neopentyl group.
HSQC: An HSQC experiment correlates each proton with its directly attached carbon atom. This technique would be used to definitively assign the carbon signals by linking them to their corresponding, pre-assigned proton signals. For example, the aromatic proton signals would correlate with their specific aromatic carbon signals, and the methylene and methyl proton signals of the neopentyl group would correlate with their respective carbon signals.
These advanced techniques provide an unambiguous map of the molecular connectivity, leaving no doubt as to the structure of this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ can be observed, confirming the molecular weight.
The molecular formula for this compound is C₁₁H₁₈N₂O₂S, giving it a monoisotopic mass of 242.11 g/mol . In ESI-MS, the compound would be expected to show a prominent ion at m/z 243.12, corresponding to the [M+H]⁺ species.
Tandem mass spectrometry (MS/MS) analysis, which involves collision-induced dissociation (CID) of the parent ion, reveals characteristic fragmentation pathways for sulfonamides. nih.gov The fragmentation of aromatic sulfonamides often involves several key bond cleavages. nih.gov Common fragment ions observed for sulfonamides include those resulting from the cleavage of the sulfonamide S-N bond, leading to an ion at m/z 156, which corresponds to the aminobenzenesulfonyl fragment. researchgate.netoup.com Other typical fragmentations include the loss of sulfur dioxide (SO₂), resulting in an [M+H-64]⁺ ion, and further fragmentation of the aminobenzenesulfonyl moiety to produce ions at m/z 108 and m/z 92. researchgate.net Cleavage of the N-C bond in the neopentyl group is also a likely fragmentation pathway.
| Ion | Proposed Structure / Origin | Expected m/z |
| [M+H]⁺ | Protonated Parent Molecule | 243.1 |
| [M+H - C₄H₉]⁺ | Loss of tert-butyl radical | 186.1 |
| [M+H - SO₂]⁺ | Loss of sulfur dioxide | 179.1 |
| [H₂NC₆H₄SO₂]⁺ | Cleavage of S-N bond | 156.0 |
| [H₂NC₆H₄SO]⁺ | Fragment from m/z 156 with rearrangement | 108.0 |
| [H₂NC₆H₄]⁺ | Loss of SO₂ from m/z 156 | 92.1 |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For sulfonamide derivatives, this method provides invaluable insights into their molecular conformation, intermolecular interactions, and packing in the solid state.
The crystal structures of numerous sulfonamide derivatives have been elucidated using single-crystal X-ray diffraction. These studies reveal critical details about bond lengths, bond angles, and torsion angles within the molecule. For instance, in the crystal structure of N-allyl-4-methylbenzenesulfonamide, the sulfonate S—O bond lengths are approximately 1.43 Å, and the O—S—O bond angle is around 118.87°. nih.gov The torsion angle between the benzene ring and the sulfonamide group (C—N—S—C) is a key conformational parameter. nih.gov
In many sulfonamide crystal structures, intermolecular hydrogen bonds, particularly N—H⋯O interactions between the sulfonamide groups of adjacent molecules, play a crucial role in stabilizing the crystal lattice. nih.gov These interactions often lead to the formation of dimers or more extended supramolecular assemblies, such as ribbons or sheets. nih.govnih.gov For N-substituted sulfonamides, the conformation around the S-N bond is of particular interest. The orientation of the substituent on the nitrogen atom relative to the rest of the molecule can significantly influence its biological activity.
Table 1: Illustrative Crystallographic Data for Analogous Sulfonamide Derivatives
| Compound | Crystal System | Space Group | Key Torsion Angle (°C) | Reference |
|---|---|---|---|---|
| N-allyl-4-methylbenzenesulfonamide | Monoclinic | P2/m | C1—N1—S1—C4: -61.0 | nih.gov |
| N-allyl-N-benzyl-4-methylbenzenesulfonamide | Orthorhombic | Pna21 | - | bohrium.com |
| (E)-N-(2-styrylphenyl)benzenesulfonamide | - | - | - | nih.gov |
| 2-toluenesulfonamide | Tetragonal | I4(1)/a | - | nih.gov |
| 3-nitrobenzenesulfonamide | Monoclinic | P2(1) | - | nih.gov |
Note: This table presents data for analogous compounds to illustrate the type of information obtained from X-ray diffraction studies, as specific data for this compound is not available.
A significant application of X-ray crystallography in the study of medicinal sulfonamides is the determination of their co-crystal structures with biological targets, such as enzymes. This provides a detailed picture of the binding mode of the inhibitor and the specific molecular interactions that are crucial for its activity.
Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), and numerous co-crystal structures of sulfonamide inhibitors bound to various CA isoforms have been determined. acs.orgacs.orgnih.gov These structures typically reveal that the sulfonamide group coordinates directly to the catalytic zinc ion in the active site of the enzyme. nih.gov The amino group of the sulfonamide can form hydrogen bonds with amino acid residues in the active site, further stabilizing the inhibitor-enzyme complex. The substituents on the benzene ring and the sulfonamide nitrogen can engage in additional hydrophobic or van der Waals interactions with the protein, which can contribute to the inhibitor's potency and selectivity for different CA isoforms. acs.org
For a hypothetical co-crystal structure of this compound with a biological target, one would expect the sulfonamide group to be the primary binding motif. The 3-amino group could potentially form additional hydrogen bonds, while the N-neopentyl group would likely occupy a hydrophobic pocket within the binding site.
Other Complementary Advanced Characterization Techniques in Organic Synthesis and Medicinal Chemistry
Beyond X-ray diffraction, a suite of other advanced spectroscopic and analytical techniques is essential for the comprehensive characterization of sulfonamide derivatives in the context of organic synthesis and medicinal chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR (2D-NMR) techniques, such as COSY, HSQC, and HMBC, are powerful tools for elucidating the complex structures of novel sulfonamide derivatives. These methods help to establish the connectivity of atoms within the molecule and assign all proton and carbon signals unambiguously.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule, providing further structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. For a sulfonamide derivative, key vibrational bands would include those for the N-H and S=O stretching of the sulfonamide group, as well as vibrations associated with the aromatic ring and the amino group.
Computational Modeling: In conjunction with experimental data, computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the conformational preferences, electronic properties, and spectroscopic features of sulfonamide derivatives. These theoretical investigations can provide deeper insights into the structure-activity relationships of these compounds.
Table 2: Summary of Complementary Analytical Techniques
| Technique | Information Obtained |
|---|---|
| 2D-NMR (COSY, HSQC, HMBC) | Atomic connectivity and structural elucidation. |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition and molecular formula confirmation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |
These complementary techniques, when used together, provide a robust and detailed characterization of sulfonamide derivatives, which is crucial for their development as therapeutic agents.
Future Research Directions and Outlook for 3 Amino N Neopentylbenzenesulfonamide
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides and can generate significant chemical waste. researchgate.netmdpi.com Future research into 3-amino-N-neopentylbenzenesulfonamide should prioritize the development of novel and sustainable synthetic methodologies. Green chemistry principles are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact.
Key areas of exploration could include:
Catalytic Methods: Investigating metal- or organo-catalyzed reactions that can form the sulfonamide bond with higher atom economy and under milder conditions.
Alternative Solvents: Exploring the use of greener solvents, such as water, ethanol (B145695), or glycerol, to replace traditional volatile organic compounds. rsc.orgresearchgate.net For instance, a general and mild method for synthesizing sulfonamides in sustainable solvents like water and ethanol has been reported. rsc.orgresearchgate.net
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis of this compound.
A hypothetical comparison of a traditional versus a sustainable synthetic route for a benzenesulfonamide (B165840) derivative is presented in Table 1.
Table 1: Comparison of Traditional vs. Sustainable Synthesis of a Benzenesulfonamide Derivative
| Parameter | Traditional Synthesis | Sustainable Synthesis |
|---|---|---|
| Starting Materials | Sulfonyl chlorides, amines | Thiols, amines, nitroarenes |
| Reagents | Often requires stoichiometric amounts of base | Catalytic amounts of reagents |
| Solvents | Dichloromethane, other chlorinated solvents | Water, ethanol, glycerol |
| Workup | Solvent extraction, column chromatography | Filtration, precipitation |
| Waste Generation | High | Low |
Deepening the Understanding of Molecular Mechanisms of Action (in vitro)
A crucial aspect of future research will be to elucidate the in vitro molecular mechanisms of action of this compound. The benzenesulfonamide scaffold is a known pharmacophore that can interact with a variety of biological targets. brieflands.com
Potential research avenues include:
Enzyme Inhibition Assays: Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs), which are implicated in diseases like cancer and glaucoma. nih.gov In vitro assays could determine the inhibitory activity and selectivity of this compound against a panel of human CA isoforms. nih.gov
Kinase Profiling: Many kinase inhibitors possess a sulfonamide moiety. Screening this compound against a broad panel of kinases could identify novel anti-cancer or anti-inflammatory activities.
Receptor Binding Assays: Investigating the binding affinity of the compound to various G protein-coupled receptors (GPCRs) or other cell surface receptors could uncover unexpected pharmacological activities.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs of this compound with systematic modifications to the amino and neopentyl groups will be essential. nih.govtandfonline.com These studies will help in understanding the key structural features required for biological activity and in optimizing lead compounds. nih.govtandfonline.com In silico modeling can be used to predict how changes in the inhibitor's structure will affect its binding to the target enzyme. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. nih.govnih.gov These computational tools can be leveraged to accelerate the development of this compound derivatives.
Specific applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of benzenesulfonamide derivatives with their biological activities. nanobioletters.comnih.gov This can help in predicting the activity of newly designed compounds before their synthesis, saving time and resources. nanobioletters.comnih.gov
De Novo Drug Design: Generative AI models can design novel benzenesulfonamide derivatives with desired pharmacological properties, such as high potency and selectivity for a specific target.
ADMET Prediction: AI/ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs, which is critical for identifying candidates with favorable drug-like properties. nih.gov
Virtual Screening: AI-powered virtual screening can rapidly screen large chemical libraries to identify compounds that are likely to bind to a specific biological target, thus identifying potential new applications for the benzenesulfonamide scaffold.
Development of Advanced Pharmacological Assays and Screening Platforms (in vitro, non-clinical)
To thoroughly characterize the pharmacological profile of this compound, advanced in vitro assays and high-throughput screening (HTS) platforms will be indispensable.
Future research should focus on:
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target. nih.govthermofisher.com This can be used to identify initial hits from a diverse collection of benzenesulfonamide derivatives. nih.govthermofisher.com
Cell-Based Assays: Moving beyond simple enzyme inhibition assays, cell-based assays can provide more physiologically relevant information. For example, cytotoxicity assays in cancer cell lines can assess the anti-proliferative effects of this compound.
Phenotypic Screening: This approach involves screening compounds for their ability to produce a desired phenotypic change in cells or organisms, without prior knowledge of the biological target. This could lead to the discovery of novel mechanisms of action for this compound.
Mechanism of Action Elucidation Technologies: Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to confirm direct binding of the compound to its target protein and to determine the binding affinity and thermodynamics.
A hypothetical screening cascade for this compound derivatives is outlined in Table 2.
Table 2: Hypothetical In Vitro Screening Cascade
| Stage | Assay Type | Purpose |
|---|---|---|
| Primary Screen | High-Throughput Enzyme Inhibition Assay (e.g., against CAIX) | Identify initial hits from a compound library. |
| Secondary Screen | Selectivity Profiling (against other CA isoforms) | Determine the selectivity of the active compounds. |
| Tertiary Screen | Cell-Based Proliferation Assays (in cancer cell lines) | Evaluate the anti-proliferative activity of the compounds. |
| Mechanism of Action | Target Engagement Assays (e.g., Thermal Shift, SPR) | Confirm direct binding to the target protein. |
| ADMET Profiling | In vitro ADMET assays | Assess the drug-like properties of the lead compounds. |
Design of Next-Generation Benzenesulfonamide-Based Chemical Probes and Leads
The development of chemical probes is essential for studying the role of specific proteins in biological processes. This compound could serve as a starting point for the design of such probes.
Future directions in this area include:
Photoaffinity Probes: Incorporating a photoreactive group into the structure of this compound would allow for covalent labeling of its target protein upon UV irradiation, facilitating target identification.
Fluorescent Probes: Attaching a fluorescent tag to the molecule would enable the visualization of its subcellular localization and its interaction with target proteins in living cells.
Biotinylated Probes: A biotin (B1667282) tag would allow for the affinity purification of the target protein, which can then be identified by mass spectrometry.
Furthermore, the insights gained from SAR studies and computational modeling can be used to design next-generation benzenesulfonamide-based drug leads with improved potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-amino-N-neopentylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Route 1 : Condensation of 3-aminobenzenesulfonamide with neopentyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours. Monitor progress via TLC .
- Route 2 : Functionalization via Schiff base intermediates by reacting 3-aminobenzenesulfonamide with aldehydes under reflux in propanol, followed by selective reduction or alkylation .
- Optimization : Adjust solvent polarity (e.g., switch from propanol to acetonitrile for faster kinetics) or use phase-transfer catalysts to enhance yields. Characterize intermediates via NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve crystal structure (e.g., monoclinic system, space group P2₁/c) to confirm stereochemistry and hydrogen-bonding networks .
- NMR Spectroscopy : Use ¹H NMR (δ 6.8–7.5 ppm for aromatic protons, δ 1.0–1.2 ppm for neopentyl CH₃ groups) and ¹³C NMR to verify substitution patterns .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 284.1 [M+H]⁺) and fragmentation patterns .
Q. How does the compound behave under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Acidic Hydrolysis : The sulfonamide group resists cleavage under mild conditions but may decompose in concentrated H₂SO₄ at elevated temperatures, yielding benzenesulfonic acid and neopentylamine .
- Oxidative Stability : Test with H₂O₂ or KMnO₄; the amino group may oxidize to nitro under strong conditions. Monitor via IR spectroscopy (loss of NH₂ peaks at ~3400 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?
- Methodological Answer :
- Derivatization : Synthesize analogs with substituents at the 4-position (e.g., Cl, OCH₃) or modify the neopentyl group to assess steric/electronic effects on binding affinity .
- Enzyme Assays : Use fluorescence-based assays (e.g., carbonic anhydrase inhibition) to measure IC₅₀ values. Compare with control inhibitors like acetazolamide .
Q. What computational strategies are effective in predicting the binding mode of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB ID: 1CA2 for carbonic anhydrase). Optimize force fields for sulfonamide-protein interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of hydrogen bonds between the sulfonamide group and active-site zinc ions .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Repeat assays under standardized conditions (pH, temperature, enzyme concentration) .
- Orthogonal Validation : Confirm results using alternative methods (e.g., isothermal titration calorimetry vs. fluorescence assays) .
Q. What strategies mitigate solubility challenges during in vitro testing of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
